N-cyclooctyl-2-phenoxyacetamide
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Overview
Description
N-cyclooctyl-2-phenoxyacetamide is a chemical compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-phenoxyacetamide typically involves the reaction of cyclooctylamine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated phenoxyacetamides.
Scientific Research Applications
N-cyclooctyl-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes like NOTUM, which is involved in Wnt signaling pathways.
Biology: It is used in in vitro disease models to study its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the enzyme NOTUM, it binds to the enzyme’s active site, preventing the depalmitoleoylation of Wnt proteins. This inhibition restores Wnt signaling, which is crucial in various cellular processes, including stem cell biology and embryonic development .
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: The parent compound, known for its inhibitory activity against enzymes.
N-cyclooctylacetamide: Similar structure but lacks the phenoxy group, which may affect its activity and specificity.
N-phenyl-2-phenoxyacetamide:
Uniqueness
N-cyclooctyl-2-phenoxyacetamide is unique due to its specific structural features, such as the cyclooctyl group, which may enhance its binding affinity and specificity towards certain enzymes compared to other derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclooctyl-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-16(13-19-15-11-7-4-8-12-15)17-14-9-5-2-1-3-6-10-14/h4,7-8,11-12,14H,1-3,5-6,9-10,13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCZBNIIRNVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723374 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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